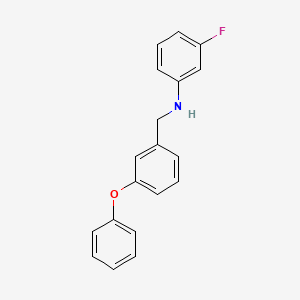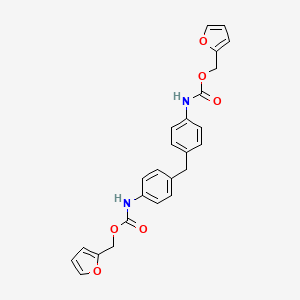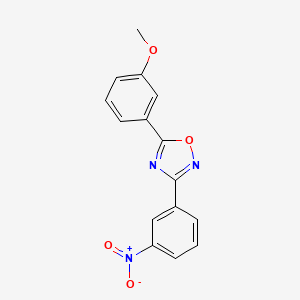![molecular formula C16H13NOS B5772778 (2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5772778.png)
(2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2-methylphenylamine with a benzothiophene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can be more efficient than batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical syntheses.
Uniqueness
(2E)-2-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and the presence of the (2-methylphenyl)amino group make it particularly interesting for research and development in various fields.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)iminomethyl]-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-6-2-4-8-13(11)17-10-15-16(18)12-7-3-5-9-14(12)19-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHMXLXXFLAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE](/img/structure/B5772713.png)

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5772752.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
![5-chloro-2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
